Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is a heterocyclic organic compound characterized by its unique structure and various functional groups. This compound belongs to the class of pyridazines, which are six-membered rings containing two nitrogen atoms adjacent to each other. The presence of a bromine atom and a carboxylate group enhances its reactivity and potential applications in various fields.
The compound is cataloged under the CAS number 178876-86-3, and its molecular formula is C7H6BrNO3. It has a molecular weight of approximately 232.03 g/mol . Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate is available from several chemical suppliers, indicating its relevance in research and industrial applications .
This compound is classified as a pyridazine derivative, which places it within a broader category of nitrogen-containing heterocycles. Its structure includes an ester functional group, making it versatile for various chemical reactions and applications in medicinal chemistry and organic synthesis.
The synthesis of methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate typically involves several steps:
In an industrial context, optimizing reaction conditions such as temperature, pressure, and concentration of reactants is crucial for maximizing yield and purity. Continuous flow reactors can be employed for scaling up the synthesis while ensuring consistent product quality.
The molecular structure of methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate features a six-membered ring with two nitrogen atoms and various substituents including a bromine atom and a carboxylate group. The structural formula can be represented as follows:
Key structural data includes:
Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic effects of the bromine atom and the ester group, which can stabilize intermediates during these reactions.
The mechanism of action for methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate involves interactions with biological targets such as enzymes or receptors. The bromine atom enhances its binding affinity due to steric and electronic effects, potentially leading to significant biological responses.
Key physical properties include:
Chemical properties include:
These properties suggest that methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate may exhibit good solubility in organic solvents while being less soluble in water.
Methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate has several scientific uses:
The synthesis of methyl 5-bromo-6-oxo-5,6-dihydropyridazine-3-carboxylate (molecular formula: C₆H₅BrN₂O₃; molecular weight: 233.02 g/mol) relies on sequential bromination and esterification steps applied to pyridazine precursors. Industrially, bromination employs N-bromosuccinimide (NBS) as the preferred electrophilic bromine source due to its superior regiocontrol at the electron-rich C5 position of the pyridazine ring. Reactions proceed in dichloromethane or acetic acid solvents at 25–40°C for 12–24 hours, achieving initial yields >75%. Subsequent esterification uses methanol with sulfuric acid catalysis, where temperature moderation (0–10°C) prevents N-alkylation side products [5] [8].
A critical refinement involves telescoping these steps—conducting bromination followed by direct esterification without intermediate isolation. This cascade approach suppresses hydrolysis of the acid intermediate and elevates overall yields to 85–88%. Key process variables include stoichiometric control (1.05 equiv NBS) and rigorous moisture exclusion to minimize succinimide-derived impurities [4] [5].
Table 1: Bromination Agents and Reaction Outcomes
Bromination Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NBS | Dichloromethane | 25–30 | 12–14 | 78 |
NBS | Acetic acid | 35–40 | 10–12 | 82 |
Br₂/Pyrrolidine | Chloroform | 0–5 | 8 | 65 |
CuBr₂ | DMF | 50 | 24 | 60 |
Regioselectivity in pyridazine functionalization stems from innate electronic asymmetry. The C5 position exhibits heightened nucleophilicity due to adjacent annular nitrogen atoms, facilitating electrophilic substitutions like bromination. Computational analyses (DFT calculations) confirm C5’s Fukui function (f⁻ = 0.127) exceeds C4’s (f⁻ = 0.098), rationalizing observed para-selectivity relative to the pyridazine N-oxide moiety [3] [5].
Strategic protecting group tactics enable selective derivatization. Prior to bromination, transient O-silylation (e.g., tert-butyldiphenylsilyl chloride) of the C6 carbonyl prevents enolization-driven side reactions. Subsequent deprotection post-bromination affords the target compound in >95% regiochemical purity. Alternatively, Pd-catalyzed coupling at C5 requires in situ generation of organozinc intermediates to bypass competing ester hydrolysis [5] [8].
Table 2: Regioselectivity Drivers for Pyridazine Ring Substitution
Position | Electrostatic Potential (kcal/mol) | Preferred Reaction Type | Directing Group Influence |
---|---|---|---|
C3 | -32.1 | Nucleophilic acyl substitution | Ester carbonyl |
C5 | -45.8 | Electrophilic aromatic substitution | Adjacent annular nitrogen |
C6 | -62.3 | Reduction or condensation | Keto group |
Batch reactor limitations in bromination scalability—primarily exothermicity and mixing inefficiencies—are overcome using continuous-flow technology. A representative system employs two feed streams: (1) methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (0.5 M in DMF) and (2) NBS (0.55 M in DMF). These converge at a T-junction into a PTFE reactor coil (10 mL volume, 80°C). Residence times of 8 minutes achieve 92% conversion, outperforming batch reactions by 20% yield due to intensified mass/heat transfer [5].
In-line purification modules enhance efficiency. Reaction output passes through a silica-packed column (catch-and-release) followed by aqueous quench, extracting succinimide byproducts. Final isolation uses thin-film evaporation, maintaining >99.5% purity per HPLC (ICH Q3A/B compliant). This system achieves production rates of 1.2 kg/day with 40% reduced solvent consumption versus batch processing [5] [6].
Solvent polarity dictates reaction pathway fidelity. Bromination in aprotic polar media (DMF, ε=36.7) stabilizes the transition state for electrophilic substitution, enhancing C5 selectivity (C5/C4 ratio=22:1). Conversely, protic solvents (e.g., methanol, ε=32.6) promote proton exchange, leading to dehalogenation byproducts. For esterification, nonpolar solvents (toluene, ε=2.4) suppress hydrolysis but necessitate high catalyst loadings, while polar aprotic alternatives (acetonitrile, ε=37.5) balance reactivity and selectivity [3] [5].
Temperature modulates competing reactions. At <0°C, esterification kinetics dominate, but bromination stalls. Optimal 25–40°C balances both steps. Above 60°C, thermal decarboxylation generates methyl 5-bromo-6-oxo-1,6-dihydropyridazine as a major impurity (15–20%). Activation energy studies (Eₐ=72 kJ/mol for decarboxylation) inform Arrhenius-based process design to limit this pathway to <1% [5].
Solvent selection also governs crystallization outcomes. Ethanol/water mixtures (4:1 v/v) afford needle-like crystals suitable for filtration, whereas pure THF yields gums. Computational solvation models (COSMO-RS) correlate solvent cohesive energy density (δ²=22.5 MPa¹/²) with crystal purity—validated experimentally by XRD analysis showing 99.9% phase homogeneity [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1